7-Acetoxy-1-methyl-quinolinium iodid
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Overview
Description
7-Acetoxy-1-methyl-quinolinium iodid is a fluorogenic substrate for cholinesterase. This compound is non-fluorescent in its original form but is hydrolyzed to the highly fluorescent 7-hydroxy-1-methyl-quinolinium iodid . It is primarily used in biochemical assays to detect cholinesterase activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetoxy-1-methyl-quinolinium iodid typically involves the reaction of 1-methylquinolinium with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetoxy derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Acetoxy-1-methyl-quinolinium iodid undergoes several types of chemical reactions, including:
Hydrolysis: The compound is hydrolyzed to form 7-hydroxy-1-methyl-quinolinium iodid.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the acetoxy group.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under mild conditions.
Substitution: Requires nucleophiles and can be conducted in organic solvents.
Major Products Formed:
Hydrolysis: 7-hydroxy-1-methyl-quinolinium iodid.
Substitution: Various substituted quinolinium derivatives depending on the nucleophile used.
Scientific Research Applications
7-Acetoxy-1-methyl-quinolinium iodid is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The primary mechanism of action of 7-Acetoxy-1-methyl-quinolinium iodid involves its hydrolysis by cholinesterase enzymes. The hydrolysis reaction converts the non-fluorescent compound into a highly fluorescent product, 7-hydroxy-1-methyl-quinolinium iodid . This fluorescence change is used to measure cholinesterase activity in various assays.
Comparison with Similar Compounds
7-Hydroxy-1-methyl-quinolinium iodid: The hydrolysis product of 7-Acetoxy-1-methyl-quinolinium iodid.
Other Quinolinium Derivatives: Compounds with similar structures but different functional groups, such as 7-methoxy-1-methyl-quinolinium iodid.
Uniqueness: this compound is unique due to its specific use as a fluorogenic substrate for cholinesterase. Its ability to undergo hydrolysis to form a highly fluorescent product makes it particularly valuable in biochemical assays .
Properties
Molecular Formula |
C12H13INO2+ |
---|---|
Molecular Weight |
330.14 g/mol |
IUPAC Name |
(1-methylquinolin-1-ium-7-yl) acetate;hydroiodide |
InChI |
InChI=1S/C12H12NO2.HI/c1-9(14)15-11-6-5-10-4-3-7-13(2)12(10)8-11;/h3-8H,1-2H3;1H/q+1; |
InChI Key |
IFUAVRXVEJBLFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=CC=[N+]2C)C=C1.I |
Origin of Product |
United States |
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